[1-(2-methylpropyl)cyclohexyl]methanol
Overview
Description
[1-(2-methylpropyl)cyclohexyl]methanol: is an organic compound with the molecular formula C11H22O. It is a cyclohexane ring functionalized with a hydroxymethyl group and an isobutyl substituent. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Chemistry: [1-(2-methylpropyl)cyclohexyl]methanol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and polymers .
Biology: In biological research, this compound is utilized in the study of metabolic pathways and enzyme interactions. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it valuable in the formulation of consumer products .
Safety and Hazards
“(1-Isobutylcyclohexyl)methanol” is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylpropyl)cyclohexyl]methanol typically involves the hydroformylation of cyclohexene followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde. This intermediate is then hydrogenated to produce the desired alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-methylpropyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylmethane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexylmethane.
Substitution: Various substituted cyclohexyl derivatives.
Mechanism of Action
The mechanism of action of [1-(2-methylpropyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isobutyl group provides hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar in structure but lacks the isobutyl group.
Cyclohexanemethanol: Another related compound with a different substituent pattern.
Uniqueness: The presence of the isobutyl group in [1-(2-methylpropyl)cyclohexyl]methanol distinguishes it from other similar compounds. This structural feature imparts unique chemical and physical properties, making it suitable for specific applications in various fields .
Properties
IUPAC Name |
[1-(2-methylpropyl)cyclohexyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10,12H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGAMGHIWTCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCCC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430752-03-6 | |
Record name | [1-(2-methylpropyl)cyclohexyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.